(2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl) pyridine-3-carboxylate
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Overview
Description
It is isolated from the herbs of Euphorbia pekinensis Rupr and has shown significant biological activity, particularly in inhibiting P-glycoprotein-mediated daunomycin transport.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl) pyridine-3-carboxylate involves multiple steps, including the acetylation and benzoylation of specific hydroxyl groups. The reaction conditions typically involve the use of acetic anhydride and benzoyl chloride in the presence of a base such as pyridine. The final product is purified through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from Euphorbia pekinensis Rupr, followed by purification and chemical modification to achieve the desired acetylated and benzoylated product. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the purity and structural integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl) pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The acetyl and benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles in basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further analyzed for their biological activity and chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reference standard for studying the structure-activity relationship of jatrophane diterpenes. It serves as a model compound for synthesizing new derivatives with potential biological activities.
Biology
In biological research, (2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl) pyridine-3-carboxylate is studied for its ability to inhibit P-glycoprotein, a protein involved in multidrug resistance in cancer cells. This makes it a valuable compound for developing new anticancer agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, particularly in overcoming drug resistance in cancer treatment. Its ability to inhibit P-glycoprotein-mediated drug transport enhances the efficacy of chemotherapeutic agents.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs and formulations. Its unique structure and biological activity make it a valuable lead compound for drug discovery and development.
Mechanism of Action
The mechanism of action of (2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl) pyridine-3-carboxylate involves the inhibition of P-glycoprotein, a membrane protein that pumps drugs out of cells. By inhibiting this protein, the compound increases the intracellular concentration of chemotherapeutic agents, thereby enhancing their efficacy. The molecular targets and pathways involved include the binding of the compound to the ATP-binding cassette (ABC) transporter family, which includes P-glycoprotein.
Comparison with Similar Compounds
Similar Compounds
Cyclosporin A: Another compound known for its ability to inhibit P-glycoprotein.
Verapamil: A calcium channel blocker that also inhibits P-glycoprotein.
Tariquidar: A potent and selective inhibitor of P-glycoprotein.
Uniqueness
(2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl) pyridine-3-carboxylate is unique due to its high activity as a jatrophane diterpene, outperforming other inhibitors like cyclosporin A in certain assays. Its complex structure and multiple functional groups provide a versatile platform for chemical modifications and the development of new derivatives with enhanced biological activities.
Properties
IUPAC Name |
(2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl) pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H51NO15/c1-23-18-19-41(8,9)38(58-40(51)31-17-14-20-44-21-31)35(55-27(5)47)34(54-26(4)46)24(2)33(53-25(3)45)32-37(57-39(50)30-15-12-11-13-16-30)42(10,59-29(7)49)22-43(32,52)36(23)56-28(6)48/h11-21,23,32-38,52H,2,22H2,1,3-10H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDZRELSKRRBMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CN=CC=C4)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H51NO15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
821.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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